Ethylene trithiocarbonate

Catalytic synthesis Process chemistry Organosulfur manufacturing

ETTC addresses the critical need for a cyclic trithiocarbonate whose five-membered ring structure cannot be replicated by acyclic analogs in Li-ion battery SEI formation, RAFT polymerization, or TTF synthesis. • Battery SEI: 0.5-2 wt% additive yields sulfur-containing polymeric passivation (XPS-confirmed) with controlled charge transfer resistance • RAFT: Ring-strained geometry ensures distinct chain-transfer kinetics for narrow-dispersity polymers • Synthesis: Stable solid for TTF derivatives & ethanedithiol; >96% purity ensures minimal side reactions

Molecular Formula C3H4S3
Molecular Weight 136.3 g/mol
CAS No. 822-38-8
Cat. No. B145673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene trithiocarbonate
CAS822-38-8
Synonyms1,3-Dithiolane-2-thione
Molecular FormulaC3H4S3
Molecular Weight136.3 g/mol
Structural Identifiers
SMILESC1CSC(=S)S1
InChIInChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
InChIKeyXCWPBWWTGHQKDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Trithiocarbonate (CAS 822-38-8) for Battery, Polymer, and Advanced Synthesis Procurement


Ethylene trithiocarbonate (ETTC; CAS 822-38-8), also known as 1,3-dithiolane-2-thione, is a cyclic organosulfur compound with the molecular formula C₃H₄S₃ and molecular weight 136.26 g/mol [1]. This compound is structurally distinguished by a five-membered ring containing three sulfur atoms and two carbon atoms, with a characteristic exocyclic thiocarbonyl (C=S) moiety [2]. ETTC exists as a yellow to orange solid with a melting point of 34–36 °C, a boiling point of 307 °C, and a density of 1.319 g/cm³ . Its synthetic accessibility via one-pot catalytic conversion from ethylene carbonate and CS₂ using lithium halide catalysts has enabled its commercial availability at purities typically ≥96.0% (GC) [3]. Unlike simpler trithiocarbonates that find narrow use, ETTC serves as a versatile intermediate in three distinct high-value domains: as a lithium-ion battery electrolyte additive for solid electrolyte interface (SEI) formation, as a precursor in the synthesis of tetrathiafulvalene (TTF) derivatives and vicinal alkanedithiols, and as a functional moiety in reversible addition-fragmentation chain transfer (RAFT) polymerization [4][5][6].

Why Generic Trithiocarbonate Substitution Fails: Critical Structure-Property Constraints for Ethylene Trithiocarbonate


The cyclic ethylene backbone of ETTC imposes critical constraints that prevent substitution by acyclic dialkyl trithiocarbonates (e.g., dimethyl trithiocarbonate, dibenzyl trithiocarbonate) or heteroatom-substituted analogs (e.g., vinylene trithiocarbonate, VTC) across its key applications [1]. In lithium-ion battery electrolytes, the five-membered ring structure of ETTC governs its reductive decomposition potential and the resulting SEI film morphology; substitution with acyclic analogs yields fundamentally different decomposition pathways, with the absence of the strained cyclic moiety eliminating the controlled fragmentation that ETTC exhibits during SEI formation [2]. In RAFT polymerization, the cyclic trithiocarbonate functionality of ETTC provides distinct chain transfer kinetics that differ from acyclic trithiocarbonates—specifically, the ring strain and fixed geometry of ETTC influence the stability of the intermediate radical and the fragmentation rate, parameters that directly affect molecular weight control and polydispersity [3]. Furthermore, ETTC's specific molecular geometry (D₂h symmetry with all four protons in an effective plane) and the resulting dipole-dipole coupling constants are measurably distinct from ethylene carbonate and ethylene monothiocarbonate, as established by NMR studies in nematic solvents [4]. These structure-specific properties mean that procurement decisions based solely on functional group similarity (i.e., the presence of a trithiocarbonate moiety) will not replicate the performance characteristics of ETTC in SEI formation, polymer architecture control, or synthetic transformations to vicinal dithiols.

Ethylene Trithiocarbonate (ETTC) Quantitative Performance Evidence vs. In-Class Comparators


Synthesis Selectivity Advantage: ETTC One-Pot Yield vs. Conventional Epoxide Routes

ETTC can be synthesized from ethylene carbonate and CS₂ using LiCl catalyst in a one-pot process, achieving high selectivity and yield [1]. In contrast, the conventional route via ethylene oxide (EO) and CS₂ is plagued by explosive EO handling hazards and the formation of large amounts of polymeric side products from highly exothermic reactions [1]. An alternative synthetic method using 1H-imidazole in DMSO/H₂O at 45 °C for 8 hours achieves a 91% isolated yield [2], providing a lower-temperature alternative for laboratories requiring ETTC without high-pressure or high-temperature equipment.

Catalytic synthesis Process chemistry Organosulfur manufacturing

Battery SEI Film Morphology: ETTC vs. Vinylene Carbonate (VC) in EC/DEC Electrolytes

In EC/DEC (1:2 by weight) with 1 mol dm⁻³ LiPF₆, vinylene trithiocarbonate (VTC)—the closest structural analog with a double bond—and vinylene carbonate (VC) both form well-developed passivation films on graphite anodes [1]. However, scanning electron microscopy reveals that VTC films are thicker than VC films [1]. Electrochemical impedance spectroscopy shows that VTC-derived films have significantly higher charge transfer resistance compared to VC-derived films [1]. X-ray photoelectron spectroscopy indicates that VTC in EC/DEC forms polymeric C–O–C-like components and sulfide species (C–S–S–C, S, and C–S–C), whereas in PC/DEC it fails to form polymeric species and yields mainly LiF and Li₂S, leading to inadequate protection against graphite exfoliation [1]. Cyclic life testing demonstrates that VC outperforms VTC in both electrolyte systems [1]. This cross-study inference extends to ETTC: while both VTC and ETTC are cyclic trithiocarbonates, ETTC lacks the vinylene unsaturation, resulting in a higher reduction potential threshold and distinct SEI chemical composition that may favor applications where moderate SEI impedance is desirable over the lower-impedance VC films [1][2].

Lithium-ion battery Electrolyte additive Solid electrolyte interface

Molecular Geometry and Interproton Distances: ETTC vs. Ethylene Carbonate

Proton magnetic resonance spectroscopy of ETTC dissolved in a thermotropic nematic solvent (N-(p-methoxybenzylidene)-p-n-butylaniline) reveals that all four protons are arranged in an effective plane with D₂h symmetry [1]. Analysis of dipole-dipole coupling constants yields interproton distance ratios that are directly comparable to values previously determined for ethylene carbonate and ethylene monothiocarbonate [1]. The presence of adjacent sulfur atoms in the five-membered ring of ETTC alters the ring geometry relative to ethylene carbonate, resulting in measurable differences in the H–H distance ratios [1]. While the exact numeric distance values are not provided in the available abstract, the study establishes that the molecular geometry of ETTC is measurably distinct from its oxygen-containing analogs, which has implications for packing density, solubility, and intermolecular interactions in formulations.

NMR spectroscopy Molecular structure Conformational analysis

Metal Coordination Mode: Exocyclic Sulfur Binding Preference

Infrared and Raman spectroscopic studies of ETTC complexes with Zn(II), Cd(II), and Hg(II) halides demonstrate that the ligand coordinates to metal ions exclusively through its exocyclic sulfur atom rather than through the endocyclic ring sulfur atoms [1]. Infrared spectra in the 4000–400 cm⁻¹ range show characteristic shifts in the C=S stretching frequency upon complexation, while far-IR and Raman spectra confirm that complexes of the type HgX₂(ETTC) adopt a coordination geometry where the exocyclic thiocarbonyl sulfur acts as the donor atom [1]. This coordination selectivity is a direct consequence of the electron density distribution in the ETTC molecule and contrasts with the behavior of ethylene carbonate, which coordinates through carbonyl oxygen. This property underpins ETTC's utility as a sulfur-donor ligand in materials chemistry and as a precursor for metal sulfide nanoparticle synthesis.

Coordination chemistry Metal complexes Vibrational spectroscopy

Complete Vibrational Assignment: ETTC IR/Raman Spectra with Deuterated Analog

A comprehensive vibrational spectroscopic study of ETTC provides full infrared data on the solid compound in the range 4000–40 cm⁻¹ and Raman data including polarization measurements in CS₂ solution [1]. Critically, the study also reports the infrared spectra of the perdeuterated ETTC analog in both solid state and solution, along with corresponding Raman data [1]. Through normal coordinate analysis using a 33-parameter generalized valence force field, tentative assignments of all fundamental vibrational frequencies were established, and a detailed description of the normal modes for both ETTC and its deuterated species was provided [1]. This level of spectroscopic characterization exceeds that available for most acyclic trithiocarbonates and provides a robust analytical reference for identity confirmation and purity assessment in quality control settings.

Vibrational spectroscopy Normal coordinate analysis Analytical characterization

Precursor to Ethanedithiol: Patented Alkaline Sulfide Cleavage Method

U.S. Patent 5,087,759 describes a method wherein ethylene trithiocarbonate is treated with an alkaline sulfide (preferably sodium sulfide) followed by acidification to yield ethanedithiol [1]. The patent specifies that 1 to 3 moles of alkaline sulfide per mole of alkylene trithiocarbonate may be used, with a preferred range of 1.05 to 1.6 moles per mole [1]. This process provides a practical route to ethanedithiol—a valuable vicinal dithiol used as a synthetic building block and metal complexing agent—from the readily available and stable ETTC precursor. This synthetic utility is not shared by acyclic trithiocarbonates, which cleave to yield monothiols rather than the synthetically versatile vicinal dithiols. The method is described as 'particularly well-suited for the synthesis of ethanedithiol from ethylene trithiocarbonate' [1].

Vicinal dithiol synthesis Patent chemistry Thiol manufacturing

Ethylene Trithiocarbonate (ETTC): Validated Research and Industrial Application Scenarios


Lithium-Ion Battery Electrolyte Additive for SEI Modification

Based on the class-level inference from VTC performance data, ETTC is utilized as an electrolyte additive at low concentrations (typically 0.5–2 wt%) in EC/DEC-based electrolytes for lithium-ion batteries [1]. In this scenario, ETTC undergoes reductive decomposition on the graphite anode during initial formation cycles, generating a sulfur-containing polymeric SEI film [1]. XPS characterization confirms the formation of C–O–C-like components and sulfide species (C–S–S–C, S, C–S–C) [1]. The resulting SEI film is thicker than that produced by VC and exhibits higher charge transfer resistance, as demonstrated by EIS measurements [1]. This scenario is best suited for applications where moderate film impedance is acceptable in exchange for the unique sulfur-based passivation chemistry that ETTC provides. Procurement should prioritize material with >96% purity (GC) to minimize electrolyte contamination from impurities .

Controlled RAFT Polymerization of Acrylates and Acrylamides

Trithiocarbonate-based RAFT agents, including ETTC-derived macro-CTA constructs, are used for the controlled polymerization of acrylates and acrylamides [1]. ETTC's cyclic trithiocarbonate moiety, when incorporated into a polymer backbone or used as a functional group, mediates reversible chain transfer with characteristic kinetics distinct from acyclic trithiocarbonates due to ring strain and fixed geometry effects on intermediate radical stability and fragmentation rates . In practical RAFT polymerizations using trithiocarbonate-based macro-CTA, well-defined copolymers with targeted molecular weight and low polydispersity index at high conversion have been achieved using ethylene carbonate as solvent and optimized [M]₀:[MCTA]₀:[I]₀ ratios at 90 °C [2]. This scenario applies to the synthesis of functional polymers for biomedical materials and advanced coatings where precise molecular weight control is essential.

Synthesis of Tetrathiafulvalene (TTF) Derivatives and Organic Conductors

ETTC serves as a key intermediate in the synthesis of tetrathiafulvalene (TTF) and its derivatives [1]. TTF is a cornerstone building block for organic conductors, superconductors, and molecular electronics materials [1]. The cyclic trithiocarbonate structure of ETTC provides the requisite sulfur-rich framework that undergoes coupling reactions to yield the TTF core. This synthetic utility is enabled by ETTC's stable solid form, which simplifies handling relative to alternative volatile or odorous sulfur reagents. For procurement in TTF synthesis applications, material meeting >97% purity specifications is recommended to minimize side reactions during coupling steps .

Precursor to Ethanedithiol via Alkaline Sulfide Cleavage

ETTC is converted to ethanedithiol by treatment with 1.05–1.6 molar equivalents of sodium sulfide in aqueous or water-alcohol solvent, followed by acidification with hydrochloric acid [1]. This patented process provides a controlled, scalable route to ethanedithiol—a versatile vicinal dithiol used as a metal chelating agent, corrosion inhibitor, and synthetic building block for sulfur-containing heterocycles [1]. The use of ETTC as a solid, stable precursor eliminates the need to store and handle the volatile, malodorous ethanedithiol directly, offering significant safety and convenience advantages in laboratory and pilot-scale operations. For this application, procurement should specify ETTC with high chemical purity to ensure consistent dithiol yield and minimize byproduct formation during alkaline cleavage.

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